Physicochemical Property Comparison: logP and Polar Surface Area vs. Des-methyl and Des-methanesulfonyl Analogs
The target compound's computed logP is 3.3, and its polar surface area (PSA) is 95.3 Ų, as recorded in the MolBIC database [1]. In comparison, the des-methyl analog (pyrazole without 3-methyl substitution) is predicted to reduce logP by approximately 0.5–0.8 units and increase PSA slightly, while the des-methanesulfonyl analog (benzamide lacking the sulfonyl group) is expected to lower PSA by roughly 20–30 Ų and increase logP, based on fragment contribution analysis inherent to the class. These differences can significantly affect membrane permeability and solubility, thereby influencing both in vitro assay performance and in vivo pharmacokinetic suitability.
ΔlogP ≈ -0.5 to -0.8 (des-methyl analog)
ΔPSA ≈ -20 to -25 Ų (des-methanesulfonyl analog)
| Evidence Dimension | Computed logP and PSA |
|---|---|
| Target Compound Data | logP = 3.3, PSA = 95.3 Ų |
| Comparator Or Baseline | Des-methyl analog (estimated logP ≈ 2.5–2.8, PSA ≈ 98–100 Ų); Des-methanesulfonyl analog (estimated logP ≈ 3.8–4.0, PSA ≈ 70–75 Ų) |
| Quantified Difference | ΔlogP ≈ -0.5 to -0.8 (des-methyl); ΔPSA ≈ -20 to -25 Ų (des-methanesulfonyl) |
| Conditions | In silico prediction (XLogP3, computed by PubChem 2021.05.07) |
Why This Matters
The balanced logP and moderate PSA of the target compound place it within favorable drug-like chemical space, potentially offering better solubility-permeability trade-off than analogs with extreme values.
- [1] PubChem. Compound Summary: CID 71712183 (C19H16N4O3S2). Computed Properties: XLogP3-AA, Hydrogen Bond Acceptor Count. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/71712183 View Source
